molecular formula C17H11Cl2NO2 B4265352 2-(2,4-dichlorophenyl)-6-methyl-4-quinolinecarboxylic acid

2-(2,4-dichlorophenyl)-6-methyl-4-quinolinecarboxylic acid

Cat. No. B4265352
M. Wt: 332.2 g/mol
InChI Key: BXCYHDBPZVCIEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenyl)-6-methyl-4-quinolinecarboxylic acid is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of quinolinecarboxylic acids and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-6-methyl-4-quinolinecarboxylic acid is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids, such as DNA and RNA. This inhibition leads to the disruption of cellular processes, ultimately resulting in the death of cancer cells or microorganisms.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenyl)-6-methyl-4-quinolinecarboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the immune response. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2,4-dichlorophenyl)-6-methyl-4-quinolinecarboxylic acid in laboratory experiments is its high purity and yield. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-(2,4-dichlorophenyl)-6-methyl-4-quinolinecarboxylic acid. One area of research is the development of new synthetic methods to improve the yield and purity of this compound. Another area of research is the exploration of its potential therapeutic applications in the treatment of various diseases. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the development of new analogs and derivatives of 2-(2,4-dichlorophenyl)-6-methyl-4-quinolinecarboxylic acid may lead to the discovery of new and more effective therapeutic agents.

Scientific Research Applications

2-(2,4-dichlorophenyl)-6-methyl-4-quinolinecarboxylic acid has been studied extensively for its potential therapeutic applications. It has been shown to have antimicrobial, anticancer, anti-inflammatory, and antiviral activities. This compound has been studied for its potential use in the treatment of various diseases, including cancer, bacterial and viral infections, and inflammatory disorders.

properties

IUPAC Name

2-(2,4-dichlorophenyl)-6-methylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO2/c1-9-2-5-15-12(6-9)13(17(21)22)8-16(20-15)11-4-3-10(18)7-14(11)19/h2-8H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCYHDBPZVCIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenyl)-6-methylquinoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.